{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
The compound {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic molecule that features a variety of functional groups, including thiazole, pyrazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Synthesis of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Quinoline Attachment: The final step involves the coupling of the pyrazole-thiazole intermediate with a quinoline derivative under catalytic conditions, often using palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow microreactor systems can be employed to improve reaction efficiency and control reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenation and nitration reactions can be performed using halogenating agents and nitrating mixtures, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation; a mixture of nitric acid and sulfuric acid for nitration.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agrochemicals: The compound is studied for its herbicidal properties, particularly against broad-leaved weeds.
Material Science: It is used in the development of new materials with specific electronic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share similar heterocyclic structures and are known for their antimicrobial and anticancer activities.
Benzothiadiazine Derivatives: These compounds also contain sulfur and nitrogen in their rings and are used in various therapeutic applications.
Uniqueness
The uniqueness of {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Properties
IUPAC Name |
[2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-14-5-8-21-16(10-14)4-3-9-29(21)23(31)22-11-15(2)28-30(22)24-27-20(13-32-24)18-7-6-17(25)12-19(18)26/h5-8,10-13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYYRUWRLMQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NN3C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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